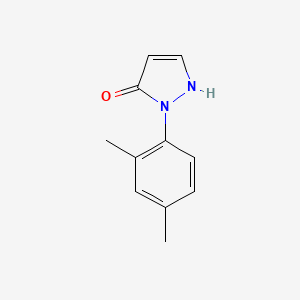

2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12-13/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRECUEFPAZJZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735074 | |

| Record name | 2-(2,4-Dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245204-72-1 | |

| Record name | 2-(2,4-Dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is important to note that the chemical name 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, as initially queried, is likely a misnomer. Extensive database searches indicate that the correct and well-documented compound is 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This compound is primarily recognized as a process-related impurity in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][][3] This guide details its chemical identity, structure, synthesis, and its role as a pharmaceutical impurity.

Chemical Identity and Structure

The compound is a pyrazolone derivative with a 3,4-dimethylphenyl group attached to one of the nitrogen atoms of the pyrazole ring and a methyl group at position 5.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[4]

-

Common Synonyms:

Chemical Structure

The 2D chemical structure of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is depicted below:

Image Source: PubChem CID 3714577

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18048-64-1 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| Appearance | Pale Beige to Light Beige Solid | [7] |

| Melting Point | 121-122°C | [7] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [7] |

Synthesis and Experimental Protocol

The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is typically achieved through the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis procedures.[1]

Materials:

-

3,4-dimethylphenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a 250 mL round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in 250 mL of glacial acetic acid.[1]

-

Stir the mixture and heat to reflux for 24 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.[1]

-

Dissolve the resulting residue in 1 L of diethyl ether.[1]

-

Wash the ether solution carefully with saturated aqueous sodium bicarbonate solution (5 x 200 mL).[1]

-

Separate the ether layer and remove the ether by evaporation to yield the final product.[1]

Characterization Data:

-

¹H NMR (300 MHz, d6-DMSO): δ 11.30 (br s, 1H), 7.49 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 8.2 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 5.31 (s, 1H ), 2.20 (s, 3H), 2.22 (s, 3H), 2.08 (s, 3H)

-

Mass Spectrometry (ES): m/z 203 [M+H]

Biological Activity and Significance

Currently, there is no documented therapeutic or significant biological activity for 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one itself. Its primary relevance in the pharmaceutical field is as a known impurity in the manufacturing of Eltrombopag.[][7][8] Eltrombopag is a thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[9][10]

Role as a Pharmaceutical Impurity

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, the synthesis and characterization of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are important for its use as a reference standard in the quality control of Eltrombopag manufacturing.[11]

Conclusion

2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a well-characterized pyrazolone derivative. While it does not possess known biological activity, its significance lies in its role as a process-related impurity in the synthesis of the drug Eltrombopag. The information provided in this guide, including its chemical properties, a detailed synthesis protocol, and its context as a pharmaceutical impurity, is intended to support researchers and professionals in drug development and quality control.

References

- 1. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. daicelpharmastandards.com [daicelpharmastandards.com]

- 10. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

physical and chemical properties of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. Due to the limited availability of experimental data for this specific molecule, this guide consolidates information on the general class of N-aryl pyrazolones and closely related analogs to infer its characteristics. The guide includes a proposed synthesis protocol, predicted physicochemical properties, and a discussion of the potential pharmacological activities based on the known biological profile of the pyrazolone scaffold. All quantitative data for related compounds are presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Pyrazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The pyrazolone ring system is a core structural motif in numerous established drugs, exhibiting analgesic, anti-inflammatory, antipyretic, and anticancer properties.[4][5][6] The biological activity of these compounds is often modulated by the nature and position of substituents on the pyrazole and the N-phenyl ring.[7] This guide focuses on the specific derivative, this compound, providing a detailed theoretical and comparative analysis in the absence of extensive direct experimental data.

Physicochemical Properties

There is a notable lack of specific experimental data for this compound in the public domain. However, its properties can be predicted and compared with those of its isomers and structurally related compounds.

Table 1: Predicted and Comparative Physicochemical Properties of Pyrazolone Derivatives

| Property | This compound (Predicted) | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one[8][9] | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one[1] |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₂H₁₄N₂O | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol | 202.25 g/mol | 188.23 g/mol |

| Melting Point | Not available | Not available | 129 °C |

| Boiling Point | Not available | Not available | 323.23 °C (rough estimate) |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Not available | Soluble in glacial acetic acid, slightly soluble in hot water.[10] |

| CAS Number | Not available | 18048-64-1 | 86-92-0 |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of N-aryl pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[11] For this compound, the logical precursors would be (2,4-dimethylphenyl)hydrazine and ethyl acetoacetate.

Proposed Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one

Note: Initial searches for "2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one" did not yield a definitive entry in chemical databases. However, extensive data is available for the structurally similar compound, 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one . This guide pertains to the latter, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one, a compound of interest for researchers in medicinal chemistry and drug development.

Chemical Data Summary

The fundamental molecular properties of 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol [1][2] |

| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one |

| CAS Number | 18048-64-1[1] |

Synthesis Protocol

A common synthetic route to 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one is detailed below.

Reaction: Condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.

Materials:

-

3,4-dimethylphenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Ether

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a suitable reaction vessel, combine 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), and sodium acetate (0.1 mol) in 250 mL of glacial acetic acid.[2]

-

Stir the mixture and heat to reflux for 24 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by evaporation under reduced pressure.[2]

-

Dissolve the resulting residue in 1 L of ether and wash carefully with saturated aqueous sodium bicarbonate (5 x 200 mL).[2]

-

Separate the ether layer and remove the ether by evaporation to yield the crude product.[2]

-

The final product, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-1H-pyrazol-3-one, can be further purified by recrystallization if necessary.[2]

Characterization: The product can be characterized using techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.[2]

Potential Biological Signaling Pathway

Pyrazolone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects.[3] A key signaling pathway implicated in inflammation is the NF-κB (nuclear factor kappa B) pathway, which is often activated by pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha). Some pyrazolone compounds have been shown to modulate this pathway.[3]

Below is a generalized diagram representing the NF-κB/TNF-α signaling cascade, a potential target for pyrazolone-based therapeutic agents.

NF-κB/TNF-α Signaling Pathway

This compound is noted as an impurity of Eltrombopag, a thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[2] This association suggests that while the compound itself may not be the active pharmaceutical ingredient, its biological properties and potential interactions within physiological systems are of interest to drug development professionals. The diverse biological activities of the broader pyrazolone class of compounds, such as anti-inflammatory, antimicrobial, and analgesic effects, further underscore the importance of studying this chemical scaffold.[3]

References

- 1. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one (Edaravone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a potent free radical scavenger commonly known as Edaravone. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles quantitative solubility data in various solvents, details the experimental methodologies for solubility determination, and illustrates a key signaling pathway associated with its mechanism of action.

Quantitative Solubility Data

The solubility of Edaravone has been experimentally determined in a range of neat and binary solvent systems at various temperatures. The following tables summarize the mole fraction solubility (x) of Edaravone in selected solvents.

Table 1: Mole Fraction Solubility of Edaravone in Various Pure Solvents at Different Temperatures

| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |

| Water | 0.153 x 10⁻³ | 0.163 x 10⁻³ | - | 0.174 x 10⁻³ | - | - |

| Methanol | - | - | - | - | - | - |

| Ethanol | - | - | - | - | - | 59.664 x 10⁻³ |

| n-Propanol | 14.881 x 10⁻³ | - | - | - | - | - |

| Isopropanol | - | - | - | - | - | - |

| n-Butanol | - | - | - | - | - | - |

| Acetone | - | - | - | - | - | - |

| Acetonitrile | - | - | - | - | - | - |

| Dichloromethane | - | - | - | - | - | - |

| Ethyl Acetate | - | - | - | - | - | - |

| 1,4-Dioxane | - | - | - | - | - | - |

| 1,2-Dichloroethane | - | - | 0.04168 | - | - | - |

| Ethyl Lactate | - | - | 0.03918 | - | - | - |

| 2-Butanone | - | - | 0.03722 | - | - | - |

| 3-Methyl-1-butanol | - | - | 0.02609 | - | - | - |

| 4-Methyl-2-pentanone | - | - | 0.02432 | - | - | - |

| Methyl Acetate | - | - | 0.02372 | - | - | - |

| Propyl Acetate | - | - | 0.02279 | - | - | - |

| Dimethyl Carbonate | - | - | 0.02011 | - | - | - |

| Butyl Acetate | - | - | 0.01953 | - | - | - |

| Isobutyl Acetate | - | - | 0.01419 | - | - | - |

| Isopropyl Acetate | - | - | 0.01621 | - | - | - |

| Hexane | - | - | 0.0005202 | - | - | - |

Note: Dashes (-) indicate that data was not available in the cited sources at the specified temperature. Data compiled from multiple sources.[1][2]

At 298.15 K, the solubility of Edaravone in the studied solvents follows the descending order: 1,2-dichloroethane > ethyl lactate > 2-butanone > 3-methyl-1-butanol > 4-methyl-2-pentanone > methyl acetate > propyl acetate > dimethyl carbonate > butyl acetate > isopropyl acetate > isobutyl acetate > hexane.[1] The polarity of the solvent has been identified as a significant factor influencing the solubility of Edaravone.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is considered the gold standard for obtaining thermodynamic solubility data.[3] Variations of this method, such as the static gravimetric method and the isothermal saturation method, are commonly employed.

Isothermal Saturation/Gravimetric Method

This widely used method involves the following key steps:

-

Sample Preparation: An excess amount of the solute (Edaravone) is added to a known volume or mass of the solvent in a sealed container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution. Constant temperature is crucial and is maintained using a temperature-controlled shaker or water bath.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant (saturated solution) is then carefully separated from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter that does not adsorb the solute.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is measured.

-

Spectrophotometry: The absorbance of the saturated solution is measured at a specific wavelength using a UV-Vis spectrophotometer, and the concentration is determined from a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A small, known volume of the saturated solution is injected into an HPLC system to determine the concentration of the solute.[4]

-

The entire process is typically repeated at different temperatures to determine the temperature dependence of solubility.

Signaling Pathway and Mechanism of Action

Edaravone is a potent free radical scavenger that exerts its neuroprotective effects through various mechanisms, including the modulation of key signaling pathways involved in cellular antioxidant responses. One of the primary pathways influenced by Edaravone is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][5]

References

- 1. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. Due to the limited availability of experimental data in public databases, this guide presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate laboratory work.

Synthesis of this compound

A common and effective method for the synthesis of pyrazolone derivatives is the condensation reaction of a substituted hydrazine with a β-ketoester. For the target compound, this involves the reaction of (2,4-dimethylphenyl)hydrazine with ethyl acetoacetate.[1][2] The reaction typically proceeds via a Knoevenagel condensation mechanism.[3][4][5]

Reaction Scheme:

(2,4-Dimethylphenyl)hydrazine + Ethyl acetoacetate → this compound + Ethanol + Water

A plausible synthetic protocol is as follows: A mixture of (2,4-dimethylphenyl)hydrazine and ethyl acetoacetate is refluxed in a suitable solvent, such as ethanol or acetic acid.[6][7] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 3H | Aromatic CH |

| ~3.4 | s | 2H | CH₂ (pyrazolone ring) |

| ~2.3 | s | 3H | Ar-CH₃ (para) |

| ~2.2 | s | 3H | Ar-CH₃ (ortho) |

| ~2.1 | s | 3H | CH₃ (pyrazolone ring) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (pyrazolone ring) |

| ~155 | C-N (pyrazolone ring) |

| ~138 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~132 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~42 | CH₂ (pyrazolone ring) |

| ~21 | Ar-CH₃ (para) |

| ~18 | Ar-CH₃ (ortho) |

| ~16 | CH₃ (pyrazolone ring) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (amide) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1370 | Medium | CH₃ bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 202.11 | 100 | [M]⁺ (Molecular Ion) |

| 187.09 | ~40 | [M - CH₃]⁺ |

| 159.08 | ~30 | [M - C₃H₅O]⁺ |

| 119.09 | ~60 | [C₈H₉N]⁺ |

| 91.05 | ~50 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[8]

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[9]

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[8]

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[10][11]

-

Mix the sample and KBr intimately by grinding them together.

-

Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[13][14]

-

The sample is vaporized by heating in the ion source.[15][16]

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. sc.edu [sc.edu]

- 10. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Pyrazolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives, a class of five-membered heterocyclic compounds, have long been a cornerstone in medicinal chemistry. Since the synthesis of the first pyrazolone-based drug, antipyrine, in 1883, this versatile scaffold has given rise to a plethora of compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives are integral to the development of therapeutic agents for a range of conditions, demonstrating analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activities of pyrazolone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives are well-recognized for their potent anti-inflammatory and analgesic effects.[1] A primary mechanism behind these activities is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of pain and inflammation.[1] Several pyrazolone derivatives have demonstrated significant inhibition of both COX-1 and COX-2 isoforms.[5][6]

Quantitative Anti-inflammatory and COX Inhibition Data

| Compound/Derivative | Assay | Target | IC50 (µM) | % Inhibition | Reference |

| 5u | In vitro COX Inhibition | COX-2 | 1.79 | - | [5] |

| 5s | In vitro COX Inhibition | COX-2 | 2.51 | - | [5] |

| 5r | In vitro COX Inhibition | COX-2 | - | - | [5] |

| 5t | In vitro COX Inhibition | COX-2 | - | - | [5] |

| Celecoxib (Reference) | In vitro COX Inhibition | COX-2 | - | - | [5] |

| Compound 5f | In vitro COX Inhibition | COX-2 | 1.50 | - | [6] |

| Compound 6f | In vitro COX Inhibition | COX-2 | 1.15 | - | [6] |

| Compound 6e | In vitro COX Inhibition | COX-2 | 2.51 | - | [6] |

| Celecoxib (Reference) | In vitro COX Inhibition | COX-2 | 2.16 | - | [6] |

| Compound 2a | In vitro COX Inhibition | COX-2 | 0.01987 | - | [7] |

| Compound 3b | In vitro COX Inhibition | COX-2 | 0.03943 | - | [7] |

| Compound 4a | In vitro COX Inhibition | COX-2 | 0.06124 | - | [7] |

| Compound 5b | In vitro COX Inhibition | COX-2 | 0.03873 | - | [7] |

| Compound 5e | In vitro COX Inhibition | COX-2 | 0.03914 | - | [7] |

| 5u | Carrageenan-induced paw edema | - | - | 80.63% | [5] |

| 5s | Carrageenan-induced paw edema | - | - | 78.09% | [5] |

| Ibuprofen (Reference) | Carrageenan-induced paw edema | - | - | 81.32% | [5] |

Anticancer Activity

The anticancer potential of pyrazolone derivatives is a rapidly growing area of research. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms, including the inhibition of protein kinases such as VEGFR-2 and EGFR, and the modulation of signaling pathways like NF-κB.[4][8][9]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| APAU | MCF-7 | 30 µg/ml | [4] |

| Cu (II) complex | HEPG2 | 0.061 µg/ml | [10] |

| Cu (II) complex | PC3 | 0.389 µg/ml | [10] |

| Mn (II) complex | HCT116 | 0.2213 µg/ml | [10] |

| Compound 18i | A549 | 84.29 | [10] |

| Compound 18p | A549 | 33 | [10] |

| Compound 20 | Anaplastic Lymphoma Receptor Tyrosine Kinase | 0.023 | [10] |

| Compound 8b | VEGFR-2/KDR Kinase | 0.099 | [10] |

| Compound 22 | MCF7 | 2.82 | [8] |

| Compound 22 | A549 | 4.15 | [8] |

| Compound 23 | MCF7 | 3.16 | [8] |

| Compound 23 | A549 | 3.98 | [8] |

| Compound 22 | EGFR | 0.6124 | [8] |

| Compound 23 | EGFR | 0.5132 | [8] |

| Compound 27 | MCF7 | 16.50 | [8] |

| Compound 27 | VEGFR-2 | 0.82823 | [8] |

| Compound 31 | A549 | 42.79 | [8] |

| Compound 32 | A549 | 55.73 | [8] |

| Compound 60 | A549 | 4.63 | [8] |

| Compound 61 | A549 | 5.12 | [8] |

| Compound 62 | A549 | 5.54 | [8] |

| Compound 20 | B16-F10 | 2.12 | [11] |

| Compound 21 | HCT116 | 0.39 | [11] |

| Compound 30 | BRAF(V600E) | 0.19 | [11] |

| Compound 49 | EGFR | 0.26 | [11] |

| Compound 49 | HER-2 | 0.20 | [11] |

| Compound 100 | HeLa | 7.01 | [11] |

| Compound 110 | PC3 | 0.01 | [11] |

| Compound 24e | PC-3 | 4.2 | [12] |

| Compound 24e | DU 145 | 3.6 | [12] |

| Compound 34d | HeLa | 10.41 | [12] |

| Compound 47c | HCT-116 | 3.12 | [12] |

| Compound 50h | 786-0 | 9.9 µg/mL | [12] |

| L2 | CFPAC-1 | 61.7 | [13] |

Antimicrobial Activity

Pyrazolone derivatives have demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action can involve the disruption of microbial metabolic pathways.[14][15]

Quantitative Antimicrobial Activity Data (MIC in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |

| PhPzO | - | 0.625 | - | - | - | - | [3] |

| PrPzO | 1.25 | 1.25 | 1.25 | - | - | - | [3] |

| MePzO | - | 1.25 | - | - | - | - | [3] |

| Compound 11 | 1.9 | - | - | - | - | - | [14] |

| Compound 18 | <1 | - | <1 | <1 | - | - | [14] |

| Compound 21 | 10-15 | - | 10-15 | 10-15 | - | - | [14] |

| Compound 23 | 1.56-6.25 | - | - | - | - | - | [14] |

| Carbodithionate derivative (55) | 4 | - | - | - | - | - | [14] |

| 21a | 62.5 | 62.5 | 125 | 62.5 | 125 | 2.9 | [15] |

| 21b | - | 125 | - | 125 | - | 7.8 | [15] |

| 21c | 125 | 125 | 250 | 125 | - | 7.8 | [15] |

| 22 | - | - | - | - | 250 | 15.6 | [15] |

| HS7 | 12.5 | 12.5 | - | - | - | 50 | [16] |

| HS8 | 12.5 | 12.5 | - | - | - | 50 | [16] |

| Compound 9 | 4 | - | - | - | - | - | [17] |

Antioxidant Activity

Many pyrazolone derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][19]

Quantitative Antioxidant Activity Data

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound a-t (range) | DPPH Radical Scavenging | 2.6 - 7.8 | [18] |

| Edaravone (Reference) | DPPH Radical Scavenging | - | [18] |

| Phenyl-pyrazolone derivatives | DPPH Radical Scavenging | - | [19] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyrazolone derivatives stem from their interaction with various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and anticancer activities include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Certain pyrazolone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][20]

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Pyrazolone derivatives have been identified as inhibitors of key kinases within this pathway, such as p38 MAPK, which contributes to their anti-inflammatory and anticancer effects.[21]

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes a general method for the synthesis of the core pyrazolone structure.

-

Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as ethanol or methanol.[22][23]

-

pH Adjustment: Adjust the pH of the solution to approximately 5.0-6.5 using a dilute acid like hydrochloric acid.[22]

-

Addition of Ethyl Acetoacetate: While stirring, add ethyl acetoacetate dropwise to the reaction mixture. Maintain the temperature between 40-90°C.[22]

-

Reflux: Reflux the reaction mixture for 1-6 hours.[22]

-

Solvent Removal and Neutralization: Distill off the solvent. Adjust the pH to neutral and continue to reflux for an additional 1-3 hours at 60-80°C.[22]

-

Crystallization and Filtration: Cool the reaction mixture to allow for the crystallization of the product. Filter the crude product.[22]

-

Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol) and allow it to recrystallize to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[22]

Characterization of Pyrazolone Derivatives

The synthesized pyrazolone derivatives are typically characterized using the following spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Key vibrational bands include C=O stretching (around 1700-1710 cm⁻¹), C=N stretching (around 1590-1600 cm⁻¹), and C-H stretching of the aromatic and aliphatic moieties.[1][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure of the compounds, confirming the presence and arrangement of protons and carbon atoms.[1][24]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of pyrazolone derivatives against COX enzymes.

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a heme cofactor, and the test compounds (dissolved in a suitable solvent like DMSO).[25]

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.[25]

-

Inhibitor Addition: Add various concentrations of the pyrazolone derivatives to the wells. Include a vehicle control (solvent only) and a known COX inhibitor as a positive control.[25]

-

Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.[25]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[25]

-

Incubation and Termination: Incubate the plate at 37°C. Stop the reaction by adding a stop solution (e.g., dilute HCl).[25]

-

Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[25]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[25]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of microorganisms to the pyrazolone derivatives.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the pyrazolone derivative solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of pyrazolone derivatives to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the pyrazolone derivatives.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

Pyrazolone derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, make them attractive scaffolds for drug discovery and development. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB and MAPK, offers valuable insights for the rational design of novel and more potent therapeutic agents. Further research into the structure-activity relationships and optimization of the pyrazolone core will undoubtedly lead to the development of next-generation drugs for a variety of diseases.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 9. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties [mdpi.com]

- 20. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 23. ias.ac.in [ias.ac.in]

- 24. jocpr.com [jocpr.com]

- 25. benchchem.com [benchchem.com]

The Therapeutic Potential of Pyrazolone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for over a century. Since the accidental discovery of antipyrine in the 1880s, the pyrazolone scaffold has served as a cornerstone for the development of numerous therapeutic agents.[1] These compounds exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the core therapeutic applications of pyrazolone compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Therapeutic Applications and Mechanisms of Action

The therapeutic versatility of pyrazolone derivatives stems from their ability to interact with various biological targets. The following sections detail their most prominent applications and the underlying molecular mechanisms.

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives are well-established as potent anti-inflammatory and analgesic agents.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[6] Several derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Beyond COX inhibition, some pyrazolone compounds modulate other inflammatory pathways. For instance, certain derivatives have been shown to regulate the NF-κB/TNF-α/ROS pathway, which plays a crucial role in the inflammatory response.[8] Inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of leukotrienes, is another mechanism attributed to some pyrazolone analogues.[7]

Antimicrobial Activity

A growing body of evidence supports the potential of pyrazolone compounds as effective antimicrobial agents against a range of bacterial and fungal pathogens.[9][10] The proposed mechanisms for their antimicrobial action are diverse and can include the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[2] The structural features of pyrazolone derivatives can be modified to enhance their potency and broaden their spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

Anticancer Activity

The anticancer potential of pyrazolone derivatives is an emerging area of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines.[11][12] Their mechanisms of action are multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[13] Furthermore, some pyrazolone-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), interfere with microtubule formation, and induce apoptosis in cancer cells.[11]

Antioxidant Activity

Many pyrazolone derivatives exhibit significant antioxidant properties, which contribute to their therapeutic effects, particularly in inflammatory conditions and neurodegenerative diseases where oxidative stress is a key pathological factor.[2][14] They can act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and reducing cellular damage.[15]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of various pyrazolone derivatives, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Analgesic Activity of Pyrazolone Derivatives

| Compound/Derivative | Target | Assay | IC50/EC50 | Selectivity Index (COX-2/COX-1) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 µM | 225 | [7] |

| Celecoxib | COX-2 | Enzyme Inhibition | 0.04 µM | 375 | [16] |

| Pyrazole-hydrazone 4a | COX-2 | Enzyme Inhibition | 0.67 µM | 8.41 | [17] |

| Pyrazole-hydrazone 4b | COX-2 | Enzyme Inhibition | 0.58 µM | 10.55 | [17] |

| Phenylbutazone | COX-1/COX-2 | Enzyme Inhibition | ~2 µM (non-selective) | ~1 | [7] |

| Pyrazoline 2g | 5-LOX | Enzyme Inhibition | 80 µM | - | [1] |

| Compound K-3 | - | Carrageenan-induced paw edema | 68.7% inhibition (100 mg/kg) | - | [18] |

Table 2: Antimicrobial Activity of Pyrazolone Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | [2] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus (multidrug-resistant) | 1 - 32 | [2] |

| Thiazolo-pyrazole derivative 17 | MRSA | 4 | [2] |

| Pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5 - 125 | [10] |

| Pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9 - 7.8 | [10] |

| PhPzO | Various Bacteria | 0.625 - 5 | [9] |

| PrPzO | Various Bacteria | 1.25 - 2.5 | [9] |

| MePzO | Various Bacteria | 1.25 - 5 | [9] |

Table 3: Anticancer Activity of Pyrazolone Derivatives

| Compound/Derivative | Cell Line | CC50/IC50 (µM) | Reference |

| Compound 75 | Various | 0.76 - 2.01 | [11] |

| Compound 87 | 14 cell lines | < 1 | [11] |

| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [11] |

| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [11] |

| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [11] |

| Compound 15 | MCF7, PC3, A549 | 0.042 - 0.76 | [11] |

| Pyrazolone-fused combretastatin 12a-c | Cisplatin-resistant cells | - | [12] |

| APAU | MCF-7 | 30 µg/mL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of pyrazolone compounds. The following sections outline the protocols for key experiments cited in the literature.

Synthesis and Characterization of Pyrazolone Derivatives

General Synthesis Procedure:

A common method for synthesizing pyrazolone derivatives involves the condensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).[8][19]

-

Reaction Setup: Equimolar amounts of the β-ketoester and hydrazine derivative are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[8]

-

Catalysis: A catalytic amount of an acid (e.g., glacial acetic acid) or a base can be added to facilitate the reaction.[8]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.[19] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into ice-cold water. The resulting solid is collected by filtration, washed, and purified by recrystallization from an appropriate solvent like ethanol.[19]

Characterization:

The synthesized compounds are characterized using various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups such as C=O, C=N, and N-H stretching vibrations.[8]

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[8][20]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[20]

In Vitro Anti-inflammatory and Antioxidant Assays

Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric):

This assay determines the ability of a compound to inhibit COX enzymes.[16][21]

-

Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are diluted in an appropriate buffer. Test compounds are prepared in a series of dilutions.

-

Assay Reaction: In a 96-well plate, the assay buffer, a cofactor solution, and a fluorescent probe are added. The test compound dilutions are then added to the respective wells.

-

Enzyme Addition and Incubation: The diluted COX-1 or COX-2 enzyme is added to the wells, and the plate is incubated to allow for inhibitor-enzyme interaction.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding arachidonic acid. The fluorescence intensity is measured over time, which is proportional to the COX activity.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition percentage against the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the free radical scavenging capacity of a compound.[15][22]

-

Solution Preparation: A solution of DPPH in methanol is prepared. A series of dilutions of the test compound and a positive control (e.g., ascorbic acid) are also prepared.

-

Assay Procedure: In a 96-well plate, the test compound dilutions are mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the blank. The IC50 value is determined from a dose-response curve.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model in Rats:

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[18][23]

-

Animal Preparation: Rats are fasted overnight before the experiment.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat. The left paw receives a saline injection as a control.

-

Measurement of Paw Edema: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Antimicrobial Assay

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Visualizations

The NF-κB signaling pathway is a key regulator of inflammation and is a target for some pyrazolone compounds. The following diagrams illustrate this pathway and a general experimental workflow for evaluating pyrazolone derivatives.

Caption: NF-κB signaling pathway and the inhibitory action of pyrazolone compounds.

Caption: General experimental workflow for the development of pyrazolone-based therapeutics.

Conclusion

Pyrazolone compounds continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse pharmacological profile, coupled with well-understood mechanisms of action for many of their effects, makes them attractive scaffolds for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Further exploration of structure-activity relationships and the development of novel derivatives with improved potency and safety profiles will undoubtedly lead to the next generation of pyrazolone-based medicines.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. benchchem.com [benchchem.com]

- 17. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 20. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Synthesis, Biological Activity, and Research Landscape of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one and Related Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a member of the pyrazolone class of heterocyclic compounds. While direct research on this specific molecule is limited, this document extrapolates from the extensive studies on structurally similar compounds, particularly the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), to present a thorough analysis of its potential synthesis, biological activities, and the experimental methodologies employed in its investigation.

Core Synthesis and Chemical Properties

The pyrazolone scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. The synthesis of 2-aryl-1,2-dihydropyrazol-3-ones, including the title compound, generally follows established synthetic routes.

A common and effective method for the synthesis of 1,2-dihydropyrazol-3-one derivatives involves the condensation of a β-ketoester with a substituted hydrazine. For the synthesis of this compound, the logical precursors would be an acetoacetic ester and (2,4-dimethylphenyl)hydrazine.

General Synthetic Protocol:

A typical synthesis involves the reaction of ethyl acetoacetate with a substituted hydrazine, in this case, (2,4-dimethylphenyl)hydrazine, often in a suitable solvent such as ethanol and sometimes with an acid or base catalyst. The reaction proceeds via a condensation mechanism to form the pyrazolone ring.

Experimental Protocol: Synthesis of Pyrazolone Derivatives

-

Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent like glacial acetic acid, add the corresponding substituted hydrazine (e.g., (2,4-dimethylphenyl)hydrazine) (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 4-5 hours).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated. The resulting solid is filtered, washed with a suitable solvent, dried, and can be further purified by recrystallization from a solvent like ethanol to afford the desired pyrazolone derivative.

The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

Pyrazolone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor properties.[1][2][3] A significant focus of research has been on their antioxidant and neuroprotective effects, largely driven by the clinical success of Edaravone. Edaravone is a potent free radical scavenger used in the treatment of acute cerebral infarction and has shown beneficial neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[4] The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and damage to neuronal cells.[4]

Derivatives of Edaravone have been synthesized and evaluated for various therapeutic applications, including as multifunctional agents for Alzheimer's disease. These derivatives often aim to combine the antioxidant properties of the pyrazolone core with other pharmacophores to target multiple disease pathways. For instance, hybrid molecules incorporating a cholinesterase inhibitor moiety have been designed and synthesized.[4][5]

Quantitative Biological Data of Edaravone Derivatives

The following table summarizes the in vitro biological activities of selected Edaravone derivatives from the literature. This data provides a reference for the potential activity of this compound.

| Compound | Target | Assay | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Edaravone-N-benzyl pyridinium hybrid 1 | Acetylcholinesterase (AChE) | In vitro inhibition | 1.2 | 46 - >278 (vs. BuChE) | [4][5] |

| Edaravone-N-benzyl pyridinium hybrid 2 | Acetylcholinesterase (AChE) | In vitro inhibition | 4.6 | - | [4][5] |

| Dihydropyrazole derivative 5 | α-Amylase | In vitro inhibition | 35.50 | - | [6] |

| Dihydropyrazole derivative 8 | α-Amylase | In vitro inhibition | 1.07 | - | [6] |

| Dihydropyrazole derivative 11 | α-Amylase | In vitro inhibition | 0.5509 | - | [6] |

| Pyrazole-1-carbothiohydrazide derivative 17 | Liver Carcinoma Cell Line | MTT Assay | 5.35 | - | [7] |

| Pyrazole-1-carbothiohydrazide derivative 17 | Lung Carcinoma Cell Line | MTT Assay | 8.74 | - | [7] |

Signaling Pathways and Experimental Workflows

The mechanism of action of Edaravone and its derivatives often involves the modulation of oxidative stress pathways. The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of pyrazolone derivatives and a proposed signaling pathway for their neuroprotective effects.

Caption: General experimental workflow for pyrazolone derivatives.

References

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one: An Experimental Protocol

Application Note

This document provides a detailed experimental protocol for the synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a pyrazolone derivative of interest to researchers in medicinal chemistry and drug development. Pyrazolone scaffolds are present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a substituted hydrazine with a β-ketoester.

The described methodology is adapted from a reliable procedure for a structurally similar analog, ensuring a high probability of success for researchers, scientists, and drug development professionals. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and spectroscopic data are based on a closely related analog, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-1H-pyrazol-3-one, and are provided as a reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O | - |

| Molecular Weight | 202.26 g/mol | - |

| Melting Point | 121.0 to 125.0 °C | [1] |

| Appearance | Pale Beige to Light Beige Solid | - |

| Yield | ~76% (for 3,4-dimethyl analog) | [2] |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 11.30 (br s, 1H), 7.49 (d, J=1.4 Hz, 1H), 7.43 (dd, J=8.2 Hz, 1H), 7.14 (d, J=8.2 Hz, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H) | [2] |

| Mass Spectrometry (ES) | m/z 203 [M+H]⁺ | [2] |

Experimental Protocol

This protocol details the synthesis of this compound from 2,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate.

Materials and Equipment

-

2,4-Dimethylphenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), and sodium acetate (0.1 mol).

-

Solvent Addition: Add 250 mL of glacial acetic acid to the flask with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature and remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in 1 L of diethyl ether. Transfer the ether solution to a separatory funnel and wash carefully with saturated aqueous sodium bicarbonate solution (5 x 200 mL) to neutralize any remaining acetic acid.

-

Isolation: Separate the ether layer and evaporate the solvent to afford the crude product.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the product by determining its melting point and acquiring ¹H NMR and mass spectra.

Visualizations

Reaction Scheme

Caption: Knorr pyrazole synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

References

The Knorr Synthesis and Beyond: A Detailed Guide to Pyrazolone Synthesis from Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antipyretic, and more recently, neuroprotective effects. The synthesis of these heterocyclic compounds, most notably through the Knorr pyrazolone synthesis, offers a versatile and efficient route to a vast library of potentially therapeutic molecules. This document provides a detailed overview of the mechanism of pyrazolone synthesis from hydrazine derivatives, experimental protocols for key pyrazolone compounds, and a summary of quantitative data to aid in reaction optimization and drug discovery efforts.

The classical method for pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring.[2][4] The regioselectivity of the initial nucleophilic attack of the hydrazine on the β-ketoester can be influenced by the steric and electronic properties of the substituents on both reactants.[1]

Variations of this synthesis, including multicomponent reactions, have been developed to increase efficiency and molecular diversity.[5][6][7] These methods allow for the one-pot synthesis of complex pyrazolone derivatives by combining multiple starting materials, often leading to higher yields and reduced synthesis time.[6]

Key Pyrazolone Derivatives and their Synthesis

Two prominent examples of pyrazolone-based drugs are Edaravone, a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), and 4-aminoantipyrine, a key intermediate in the synthesis of various analgesic and anti-inflammatory drugs.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is synthesized via the reaction of phenylhydrazine and ethyl acetoacetate.[1] This reaction can be carried out under reflux conditions, often without a solvent, to produce Edaravone in high yields.[1][8]

4-Aminoantipyrine is typically synthesized from antipyrine through a multi-step process involving nitrosation, reduction, and hydrolysis.[9][10]

Reaction Mechanism and Experimental Workflow

The general mechanism for the Knorr pyrazolone synthesis and a typical experimental workflow are illustrated below.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolone derivatives.

| Pyrazolone Derivative | Hydrazine Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Edaravone | Phenylhydrazine | Ethyl acetoacetate | None | None | 135-145 | 1 | Very Good | [1] |

| Edaravone | Phenylhydrazine | Ethyl acetoacetate | Hydrochloric acid | None | 130 | 0.06 | 99.1 | [8] |

| Edaravone | Phenylhydrazine | Methyl acetoacetate | Acetic acid | Ethanol | 75-80 | 1 | 94.2-95.6 | [11] |

| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Hydrazine hydrate | Ethyl benzoylacetate | Glacial acetic acid | 1-Propanol | ~100 | 1 | - | [2] |

| 1,3,5-substituted pyrazoles | Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | - | - | - | 95 | [12] |

| 4-Arylidenepyrazolones | Substituted hydrazines | β-ketoesters & Aldehydes | - | Solvent-free (Microwave) | - | - | - |

Experimental Protocols

Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol is adapted from the Knorr pyrazole synthesis of Edaravone.[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Diethyl ether

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Büchner funnel and filter flask

-

Beaker

-

Stir bar and magnetic stirrer

Procedure:

-

In a round-bottom flask, carefully add equimolar quantities of phenylhydrazine and ethyl acetoacetate. Note: The addition may be slightly exothermic.

-

Assemble a reflux condenser and heat the reaction mixture at 135-145 °C for 1 hour.

-

After 1 hour, remove the heat source and allow the resulting syrup to cool.

-

Transfer the cooled syrup to a beaker and place it in an ice-water bath.

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.

-

Purify the crude product by recrystallization from ethanol to obtain pure Edaravone.

-

Dry the purified product and determine the yield and melting point (expected: 127-129 °C).

Protocol 2: Synthesis of 4-Aminoantipyrine from Antipyrine

This protocol outlines the general steps for the synthesis of 4-aminoantipyrine.[9][10]

Materials:

-

Antipyrine

-

Sulfuric acid (50%)

-

Sodium nitrite

-

Ammonium bisulfite

-

Ammonium sulfite

-

Liquid ammonia

Equipment:

-

Reaction vessel with stirring and temperature control

-

Addition funnels

-

pH meter or pH indicator paper

-

Filtration apparatus

Procedure:

-